molecular formula C11H12O2 B8411884 2-Hydroxy-2-phenylcyclopentanone

2-Hydroxy-2-phenylcyclopentanone

Cat. No.: B8411884
M. Wt: 176.21 g/mol
InChI Key: JLECCXUJWYXKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-phenylcyclopentanone is a cyclic ketone derivative featuring a hydroxyl group and a phenyl substituent at the 2-position of the cyclopentanone ring. Below, we compare this compound with structurally similar derivatives using evidence-based data.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-hydroxy-2-phenylcyclopentan-1-one

InChI

InChI=1S/C11H12O2/c12-10-7-4-8-11(10,13)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2

InChI Key

JLECCXUJWYXKRG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C1)(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2-Hydroxy-2-phenylcyclopentanone and related compounds from the evidence:

Compound Substituents Molecular Formula Molecular Weight (g/mol) XlogP Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Key Features
This compound Phenyl, hydroxyl C₁₁H₁₂O₂ 176.21 (calculated) ~1.8* 1 2 37.3 Aromatic ring, polar hydroxyl group
2-Hexyl-2-methylcyclopentanone Hexyl, methyl C₁₂H₂₂O 182.30 3.1 0 1 17.1 Hydrophobic alkyl chains
2-(1-Hydroxypentyl)cyclopentanone Hydroxypentyl C₁₀H₁₈O₂ 170.25 ~1.5* 1 2 37.3 Aliphatic hydroxyl group

*Estimated based on structural analogs.

Key Comparisons:

Substituent Effects on Polarity and Solubility: The phenyl group in this compound introduces aromaticity and rigidity, reducing solubility in polar solvents compared to aliphatic analogs like 2-(1-Hydroxypentyl)cyclopentanone. However, the hydroxyl group enhances polarity, making it more soluble than 2-Hexyl-2-methylcyclopentanone (XlogP = 3.1), which lacks polar groups . Hydroxypentyl vs. Phenyl: 2-(1-Hydroxypentyl)cyclopentanone has a flexible aliphatic hydroxyl chain, favoring interactions with biological membranes, whereas the phenyl group in the target compound may enable π-π stacking in aromatic systems .

In contrast, 2-Hexyl-2-methylcyclopentanone lacks hydrogen bond donors, limiting such applications .

Thermal and Chemical Stability: The bulky phenyl group in this compound likely increases thermal stability compared to aliphatic-substituted cyclopentanones. However, steric hindrance may reduce reactivity in nucleophilic additions.

Notes

  • Evidence Limitations: Direct data on this compound are absent in the provided sources. Comparisons are inferred from structural analogs.
  • Generalizability : Substituent-driven trends (e.g., hydrophobicity, hydrogen bonding) are consistent with established organic chemistry principles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.